4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone

CAS No.: 1430091-72-7

Cat. No.: VC20461310

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1430091-72-7 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 4-(oxan-3-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C9H15NO2/c11-9-4-8(5-10-9)7-2-1-3-12-6-7/h7-8H,1-6H2,(H,10,11) |

| Standard InChI Key | NVEANQBTXPWRRO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(COC1)C2CC(=O)NC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

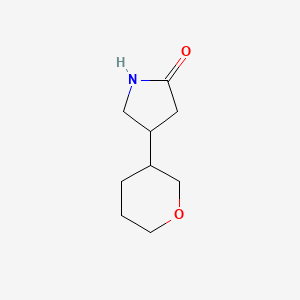

The compound features a pyrrolidin-2-one ring (a cyclic amide) substituted at the 4-position with a tetrahydropyran-3-yl group. The pyrrolidinone ring contributes rigidity and hydrogen-bonding capacity, while the tetrahydropyran moiety introduces stereoelectronic complexity. The IUPAC name, 4-(oxan-3-yl)pyrrolidin-2-one, reflects this substitution pattern.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1430091-72-7 |

| Molecular Formula | |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 4-(oxan-3-yl)pyrrolidin-2-one |

| Canonical SMILES | C1CC(COC1)C2CC(=O)NC2 |

| InChI Key | NVEANQBTXPWRRO-UHFFFAOYSA-N |

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability remain unpublished, computational predictions suggest moderate hydrophilicity due to the lactam group. The LogP value (partition coefficient) is estimated to be near 0.5–1.2, indicating balanced lipophilicity suitable for drug-like molecules.

Synthetic Methodologies

Reported Routes

The synthesis of 4-(tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone likely involves coupling pyrrolidinone derivatives with functionalized tetrahydropyran precursors. VulcanChem hypothesizes a reaction between 2-pyrrolidinone and 3-bromotetrahydropyran under basic conditions, though specific protocols are undocumented.

Analogous Systems

Base-promoted domino reactions, as demonstrated in the synthesis of 2H-pyran-3-carbonitriles, provide a conceptual framework. For example, KOH-mediated cyclization of α,β-unsaturated ketones with amines yields structurally related heterocycles . Adapting such methods could involve:

-

Condensation of tetrahydropyran-3-carbaldehyde with 2-pyrrolidinone.

-

Reductive amination or nucleophilic substitution to form the C–N bond.

Table 2: Comparative Synthetic Strategies for Related Compounds

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AKDTAs + malononitrile | KOH/DMF, 100°C | 2H-pyran-3-carbonitriles | 85–92% | |

| Cyclohexanone + pyrrolidine | KOH, domino reaction | Tetrahydronaphthalene derivatives | 78–90% |

Applications in Research and Industry

Medicinal Chemistry

The compound’s lactam group mimics peptide bonds, making it a candidate for protease inhibitor design. Structural analogs, such as Lactosyl Pregabalin Pyrrolidone (CAS 466678-44-4), demonstrate utility as pharmaceutical intermediates . Potential therapeutic areas include:

-

Neurological Disorders: Modulation of GABAergic signaling via pyrrolidinone motifs.

-

Antimicrobial Agents: Disruption of bacterial cell wall synthesis through lactam-mediated interactions .

Materials Science

The tetrahydropyran subunit’s conformational flexibility could enhance polymer plasticity. Hybrid systems incorporating this moiety might serve as monomers for high-performance polyamides or adhesives.

Analytical Characterization

Spectroscopic Techniques

While experimental spectra are unavailable, predicted features include:

-

IR Spectroscopy: Strong absorption at ~1680 cm (C=O stretch of lactam).

-

H NMR: Signals at δ 4.2–3.8 ppm (pyran O–CH), δ 3.5–3.2 ppm (pyrrolidinone N–CH).

Mass Spectrometry

The molecular ion peak at m/z 169.22 ([M]) should fragment via cleavage of the C–N bond, yielding pyrrolidinone (m/z 85) and tetrahydropyran (m/z 84) ions.

Limitations and Future Directions

Knowledge Gaps

-

No published data on synthetic yields or purification methods.

-

Biological activity remains unvalidated in vitro or in vivo.

-

Scalability and safety profiles undefined for industrial use .

Research Priorities

-

Optimized Synthesis: Develop one-pot methodologies using green solvents.

-

Structure-Activity Relationships: Evaluate substituent effects on target binding.

-

Advanced Characterization: Publish NMR, XRD, and chromatographic data to aid reproducibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume